2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
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Overview
Description
2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are characterized by a bicyclic structure consisting of fused pyridine and pyrimidine rings. The presence of phenyl groups at positions 2 and 4 adds to the compound’s complexity and potential for diverse chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the condensation of aldehydes with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile via a cooperative vinylogous anomeric based oxidation mechanism . Another approach involves the use of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include N-oxides, reduced tetrahydropyrido derivatives, and substituted phenyl derivatives .
Scientific Research Applications
2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). By binding to DHFR with high affinity, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby halting RNA and DNA synthesis. This mechanism is particularly effective in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but differs in the position of nitrogen atoms in the ring.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains chlorine atoms instead of phenyl groups.
Uniqueness: 2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is unique due to the presence of phenyl groups at positions 2 and 4, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61586-93-4 |
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Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H17N3/c1-3-8-14(9-4-1)17-16-12-7-13-20-19(16)22-18(21-17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,21,22) |
InChI Key |
PSORBEXNGSQNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N=C2NC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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